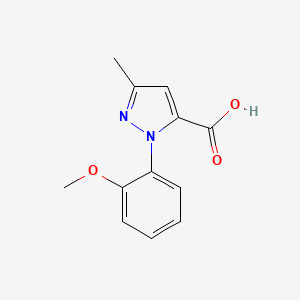
(2S)-2,3,5-Trimethylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3,5-Trimethylhexan-1-amine, also known as octodrine or DMHA, is a psychoactive compound that has gained popularity in the fitness and sports industry as a pre-workout supplement. It is a derivative of the naturally occurring compound, 2-amino-6-methylheptane, found in the plant Kigelia Africana.
Mechanism of Action
The exact mechanism of action of (2S)-2,3,5-Trimethylhexan-1-amine is not fully understood. However, it is believed to work by increasing the release of neurotransmitters, such as dopamine and norepinephrine, in the brain. This leads to increased focus, energy, and motivation. It is also believed to increase blood flow and oxygen delivery to the muscles, which can improve endurance and performance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can improve blood flow and oxygen delivery to the muscles. It has also been shown to increase the release of adrenaline, which can improve focus and energy levels. Additionally, this compound has been shown to increase the release of dopamine and norepinephrine, which can improve mood and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-2,3,5-Trimethylhexan-1-amine in lab experiments is its stimulant properties, which can improve focus and energy levels in subjects. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, the potential for side effects, such as increased heart rate and blood pressure, should be carefully monitored in lab experiments.
Future Directions
For research on (2S)-2,3,5-Trimethylhexan-1-amine include further exploring its potential as a performance-enhancing supplement, understanding its mechanism of action and potential side effects, and exploring its potential therapeutic uses.
Synthesis Methods
The synthesis of (2S)-2,3,5-Trimethylhexan-1-amine involves the reaction of 2-amino-6-methylheptane with the Grignard reagent, 2,3,5-trimethylbromobenzene. The reaction is carried out in anhydrous conditions and results in the formation of the final product, this compound, with a yield of approximately 50%.
Scientific Research Applications
(2S)-2,3,5-Trimethylhexan-1-amine has been the subject of several scientific studies due to its potential as a performance-enhancing supplement. Research has shown that this compound has stimulant properties and can increase focus, energy, and endurance. It has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation and motivation.
properties
IUPAC Name |
(2S)-2,3,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSBEHRZHAKGFW-YGPZHTELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Azaspiro[5.6]dodecan-2-yl)prop-2-en-1-one](/img/structure/B2802437.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)

![3-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)
![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)




![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)
